PRT-060318: A Technical Guide to a Selective Spleen Tyrosine Kinase (Syk) Inhibitor
PRT-060318: A Technical Guide to a Selective Spleen Tyrosine Kinase (Syk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRT-060318, also known as PRT318, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. By targeting Syk, PRT-060318 has demonstrated significant therapeutic potential in preclinical models of various hematological malignancies and autoimmune disorders, most notably chronic lymphocytic leukemia (CLL) and heparin-induced thrombocytopenia (HIT). This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to PRT-060318.
Core Function and Mechanism of Action
PRT-060318 functions as a selective inhibitor of spleen tyrosine kinase (Syk), a key enzyme in intracellular signaling pathways.[1][2] Syk is crucial for transducing signals from immunoreceptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs).[3] These receptors are pivotal for the activation and function of various immune cells, including B-cells and platelets.
The primary mechanism of action of PRT-060318 involves the competitive inhibition of ATP binding to the Syk kinase domain, thereby blocking its catalytic activity. This prevents the phosphorylation of downstream substrates and effectively abrogates the signaling cascade.
Inhibition of B-cell Receptor (BCR) Signaling
In B-cells, Syk is essential for signaling downstream of the B-cell receptor (BCR). Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR complex and initiates a cascade of signaling events that lead to B-cell proliferation, survival, and differentiation. PRT-060318 effectively blocks this pathway, leading to the inhibition of BCR-dependent B-cell activation.[2] This mechanism is particularly relevant in the context of B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), where aberrant BCR signaling is a key driver of disease progression.
Caption: Inhibition of BCR Signaling by PRT-060318.
Attenuation of Fc Receptor (FcR) Signaling
PRT-060318 also inhibits signaling downstream of Fc receptors (FcRs), which contain ITAMs.[3] This is particularly relevant in the pathophysiology of heparin-induced thrombocytopenia (HIT), a prothrombotic disorder initiated by antibodies against platelet factor 4 (PF4)-heparin complexes. These immune complexes cross-link FcγRIIA receptors on platelets, leading to ITAM phosphorylation, Syk activation, and subsequent platelet activation and aggregation.[3] By inhibiting Syk, PRT-060318 prevents this FcγRIIA-mediated platelet activation.[3][4]
Caption: Inhibition of FcR Signaling in Platelets by PRT-060318.
Quantitative Data Summary
The following tables summarize the key quantitative data for PRT-060318 based on published in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/Assay Type | Reference |
| Syk IC50 | 4 nM | Cell-free kinase assay | [1][2][5] |
| Kinase Selectivity | 92% inhibition of Syk at 50 nM | Panel of 270 kinases | [5][6] |
| Convulxin-induced Platelet Aggregation IC50 | 2.5 µM | Human platelet-rich plasma | [5][6] |
| HIT Immune Complex-induced Platelet Aggregation | Complete inhibition at 0.3-3 µM | Human and transgenic mouse platelets | [3][7] |
Table 2: In Vivo Efficacy in a Mouse Model of Heparin-Induced Thrombocytopenia
| Parameter | Value | Dosing Regimen | Mouse Model | Reference |
| Nadir Platelet Count (% of baseline) | 89.8% ± 1.1% (PRT-060318) vs. 48.8% ± 6.7% (vehicle) | 30 mg/kg, orally, twice daily | Transgenic HIT model | [7] |
| Plasma Concentration (2 hours post-dose) | 7.1 µM | 30 mg/kg, orally | Transgenic HIT model | [7] |
Experimental Protocols
Syk Kinase Inhibition Assay (Cell-Free)
A common method to determine the IC50 of an inhibitor for a purified kinase is the ADP-Glo™ Kinase Assay.
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Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the kinase (Syk), a substrate (e.g., a generic peptide substrate), and ATP. The inhibitor (PRT-060318) is added at various concentrations. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
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Protocol Outline:
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Dilute purified Syk enzyme, substrate, and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
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Add varying concentrations of PRT-060318 (typically in DMSO, with a final DMSO concentration kept constant across all wells) to a 384-well plate.
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Add the Syk enzyme to the wells.
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Initiate the reaction by adding the substrate/ATP mix.
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Incubate at room temperature for a defined period (e.g., 60 minutes).
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Stop the kinase reaction and measure ADP production according to the ADP-Glo™ Kinase Assay protocol (Promega).
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The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
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Caption: Workflow for a Cell-Free Syk Kinase Inhibition Assay.
Chronic Lymphocytic Leukemia (CLL) Cell Viability Assay
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Principle: To assess the effect of PRT-060318 on the viability of CLL cells, primary CLL cells from patients or CLL cell lines are cultured in the presence of the inhibitor. Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
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Protocol Outline:
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Isolate peripheral blood mononuclear cells (PBMCs) from CLL patients by density gradient centrifugation.
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Culture CLL cells (e.g., at 1 x 106 cells/mL) in appropriate media (e.g., RPMI-1640 with 10% FBS).
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Treat the cells with a dose range of PRT-060318 or vehicle control (DMSO).
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Incubate for a specified period (e.g., 24, 48, or 72 hours).
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Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
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Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
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In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model
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Principle: A transgenic mouse model expressing human FcγRIIA and human platelet factor 4 (PF4) is used to mimic human HIT. These mice are treated with a HIT-like monoclonal antibody (KKO) and heparin to induce thrombocytopenia and thrombosis. The efficacy of PRT-060318 is evaluated by its ability to prevent the drop in platelet count and reduce thrombosis.
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Protocol Outline:
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Administer the HIT-like antibody KKO (e.g., 20 mg/kg, intraperitoneally) to the transgenic mice on day 0.
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Divide the mice into a treatment group receiving PRT-060318 (e.g., 30 mg/kg, orally by gavage, twice daily) and a control group receiving vehicle (e.g., water).
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Administer heparin (e.g., 1600 U/kg, subcutaneously, once daily) to both groups.
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Monitor platelet counts daily by collecting blood samples.
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At the end of the study, assess thrombosis, for example, by histological analysis of lung tissue.
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Caption: Experimental Workflow for the In Vivo HIT Mouse Model.
Conclusion
PRT-060318 is a potent and selective Syk inhibitor with a well-defined mechanism of action. Its ability to block ITAM-mediated signaling in both B-cells and platelets underscores its therapeutic potential for a range of immunological and hematological disorders. The preclinical data, particularly in models of CLL and HIT, provide a strong rationale for its further investigation and development. This technical guide summarizes the core knowledge surrounding PRT-060318, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
